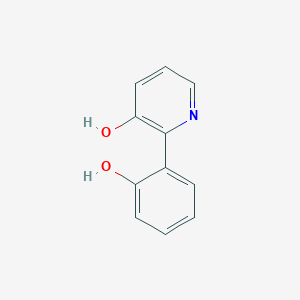

2-(2-Hydroxyphenyl)-3-hydroxypyridine

Description

Contextualization within Hydroxyphenylpyridine Chemistry

Hydroxyphenylpyridines are a class of organic molecules that contain both a pyridine (B92270) ring and a hydroxyl-substituted phenyl ring. The relative positions of these rings and the hydroxyl groups give rise to a wide array of isomers, each with distinct chemical characteristics. The parent compounds, 2-hydroxypyridine (B17775) and 3-hydroxypyridine (B118123), are themselves subjects of extensive study. 2-Hydroxypyridine exists in a tautomeric equilibrium with 2-pyridone, a property that is fundamental to its reactivity. nih.govwikipedia.org 3-Hydroxypyridine is a key building block in the synthesis of various pharmaceutical and agricultural chemicals. nih.govchemicalbook.comsigmaaldrich.comresearchgate.netsigmaaldrich.com

The combination of these two functionalities in 2-(2-Hydroxyphenyl)-3-hydroxypyridine suggests a molecule with the potential for intramolecular hydrogen bonding, a key factor in determining its three-dimensional structure and, consequently, its chemical behavior.

Significance in Contemporary Chemical Research

The significance of hydroxyphenylpyridine derivatives in modern chemical research is multifaceted. These compounds are often investigated for their applications in materials science, medicinal chemistry, and catalysis. The presence of hydroxyl and pyridinic nitrogen atoms makes them excellent candidates for forming metal complexes, leading to the development of novel catalysts and luminescent materials.

For instance, structurally similar compounds like 2-(2'-hydroxyphenyl)pyrimidines have been studied for their "switchable" fluorescence, which can be turned on or off by changes in their environment, such as pH. glentham.comnih.gov This behavior is often linked to a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT).

Overview of Key Academic Research Areas

Based on the chemistry of related compounds, the key academic research areas for this compound would likely include:

Materials Science: The potential for ESIPT makes this compound a candidate for the development of fluorescent sensors, organic light-emitting diodes (OLEDs), and other photoactive materials. The ability to form metal complexes, such as with beryllium to create materials like Bepp2 (bis[2-(2-hydroxyphenyl)-pyridine]beryllium), further expands its potential in electroluminescent devices. bldpharm.com

Medicinal Chemistry: Pyridine and phenol (B47542) moieties are common pharmacophores in drug discovery. Derivatives of hydroxyphenyl chalcones have been investigated for their antitubercular activity. chemicalbook.comsigmaaldrich.com The specific arrangement of functional groups in this compound could lead to unique biological activities.

Catalysis: The nitrogen atom in the pyridine ring and the hydroxyl groups can act as coordination sites for metal ions, making it a potential ligand for various catalytic transformations. The tautomeric nature of the 2-hydroxypyridine portion could also play a role in its catalytic activity. nih.gov

While direct experimental data on this compound is scarce, the foundational knowledge of its constituent chemical groups provides a strong basis for its future exploration and potential applications in these exciting fields of research.

Propriétés

IUPAC Name |

2-(2-hydroxyphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c13-9-5-2-1-4-8(9)11-10(14)6-3-7-12-11/h1-7,13-14H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVDXKJSTLHAFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC=N2)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695504 | |

| Record name | 6-(3-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144190-35-2 | |

| Record name | 6-(3-Hydroxypyridin-2(1H)-ylidene)cyclohexa-2,4-dien-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Derivatization of Hydroxyphenylpyridines

Established Synthetic Methodologies for the Core Scaffold

The construction of the 2-(2-hydroxyphenyl)-3-hydroxypyridine core can be approached through various synthetic strategies, ranging from multi-step sequences involving precursor assembly to transition metal-catalyzed cross-coupling reactions.

Multi-Step Synthesis from Precursor Molecules

A plausible multi-step synthesis of this compound can be envisioned starting from readily available precursors. One conceptual approach involves the initial nitration of 3-hydroxypyridine (B118123). The nitration of 3-hydroxypyridine typically occurs at the 2-position when the reaction is carried out with its conjugate acid. rsc.org The resulting 3-hydroxy-2-nitropyridine (B88870) can then undergo reduction of the nitro group to an amino group, for example, through catalytic hydrogenation using a palladium-on-carbon catalyst, to yield 2-amino-3-hydroxypyridine (B21099). google.com

Subsequently, the 2-amino-3-hydroxypyridine can be coupled with a protected 2-halophenol derivative, followed by deprotection to yield the final product. This approach, while logical, requires careful selection of protecting groups to ensure compatibility with the reaction conditions at each step.

Ring-Opening and Ring-Closure Reactions

Ring-opening and subsequent ring-closure reactions of furan (B31954) derivatives provide a powerful method for the synthesis of substituted pyridines. Specifically, the reaction of 2-acylfurans with ammonia (B1221849) can lead to the formation of 2-substituted-3-hydroxypyridines. organic-chemistry.org This strategy could be adapted for the synthesis of this compound by utilizing a 2-acylfuran bearing a protected 2-hydroxyphenyl group at the acyl position. The reaction with ammonia under elevated temperatures would induce a ring-expansion, yielding the desired hydroxyphenylpyridine scaffold after deprotection.

Another approach involves the transformation of furfural (B47365), a bio-based feedstock, into 3-hydroxypyridine derivatives. researchgate.netresearchgate.netresearchgate.net A multi-stage process starting from furfural has been reported for the production of 2-amino-3-hydroxypyridine, which can then serve as a key intermediate for further elaboration into the target molecule. google.commdpi.compatsnap.com

Palladium-Catalyzed Transformations

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and offer a direct route to biaryl compounds. The Suzuki-Miyaura coupling reaction, in particular, is a versatile method for the formation of carbon-carbon bonds. jsynthchem.comnih.gov A highly efficient synthetic route to this compound could involve the Suzuki coupling of a protected 2-halopyridin-3-ol with a 2-hydroxyphenylboronic acid derivative. The reaction typically employs a palladium catalyst, such as palladium(II) acetate, in the presence of a suitable base and ligand. nih.gov

Alternatively, the Ullmann condensation, a copper-catalyzed reaction, represents another viable strategy for the formation of the aryl-aryl bond. organic-chemistry.orgwikipedia.org This reaction involves the coupling of an aryl halide with a phenol (B47542). In this context, a protected 2-halopyridin-3-ol could be reacted with a 2-halophenol in the presence of a copper catalyst to form the desired biaryl linkage. The Ullmann reaction often requires high temperatures, but modern modifications have made the conditions milder. wikipedia.org

Derivatization Approaches for Structural Modification

The this compound scaffold possesses multiple sites for chemical modification, including the pyridine (B92270) and phenyl rings, as well as the two hydroxyl groups. This allows for a wide range of derivatization reactions to explore structure-activity relationships.

Substitution Reactions on Pyridine and Phenyl Moieties

Both the pyridine and phenyl rings in this compound are susceptible to electrophilic substitution reactions, although the reactivity of each ring is influenced by the directing effects of the hydroxyl groups and the other ring system. The hydroxyl groups are activating, ortho-, para-directing groups, which would facilitate electrophilic attack on the available positions of both rings. wikipedia.org

Common electrophilic substitution reactions that could be employed include:

Halogenation: The introduction of halogen atoms (Cl, Br, I) can be achieved using various halogenating agents, often in the presence of a Lewis acid catalyst for less activated rings. wikipedia.orglibretexts.orgkhanacademy.orgmasterorganicchemistry.com The positions of substitution would be dictated by the combined directing effects of the existing substituents.

Nitration: The introduction of a nitro group can be accomplished using nitrating agents such as a mixture of nitric acid and sulfuric acid. rsc.orggoogle.comgoogle.comntnu.nonih.gov The nitro group can subsequently be reduced to an amino group, providing a handle for further functionalization.

The hydroxyl groups themselves can also be derivatized through reactions such as etherification or esterification to modify the compound's physicochemical properties.

Incorporation into Fused Heterocyclic Systems

The presence of the 3-hydroxy group on the pyridine ring and the adjacent 2-aryl substituent provides a structural motif that can be utilized to construct fused heterocyclic systems. For instance, the intramolecular cyclization of derivatives of this compound can lead to the formation of pyridofurans or pyranopyridines.

One established route to furo[3,2-b]pyridines involves the copper-mediated oxidative cyclization of appropriately substituted precursors. nih.gov By analogy, functionalization of the 2-position of the phenyl ring or the 4-position of the pyridine ring could set the stage for a subsequent ring-closing reaction to form a five-membered furan ring fused to the pyridine core. The synthesis of furo[2,3-b]pyridines has also been extensively studied and can be achieved through various methods, including nucleophilic aromatic substitution followed by cyclization. nih.govglobalauthorid.com

Similarly, the synthesis of pyrano-fused systems, such as pyrido[3',2':4,5]furo[3,2-d]pyrimidines, has been reported starting from related heterocyclic scaffolds. nih.gov These strategies often involve the construction of an additional ring onto the existing pyridine or furan moiety. The synthesis of pyrano[2,3-d]pyrimidines is also a well-developed area of research. researchgate.net

Formation of Schiff Bases and Related Ligands

Schiff bases are typically synthesized through the condensation reaction of a primary amine with a carbonyl compound, such as an aldehyde or a ketone. nih.govyoutube.com This reaction is often reversible and can be catalyzed by either acid or base, or in some cases, proceeds upon heating. youtube.comajol.info In the case of 2-amino-3-hydroxypyridine, the amino group readily reacts with various carbonyl compounds to form the corresponding imine or azomethine (-C=N-) linkage, which is the defining feature of a Schiff base. journalijar.comtandfonline.com

The general synthetic route involves the refluxing of equimolar amounts of 2-amino-3-hydroxypyridine with an appropriate aldehyde or ketone in a suitable solvent, most commonly methanol (B129727) or ethanol. tandfonline.comtandfonline.comnih.gov The reaction time can vary from a few hours to several hours. tandfonline.comtsijournals.com Upon cooling, the resulting Schiff base product often precipitates out of the solution and can be collected by filtration, washed, and recrystallized to achieve high purity. tandfonline.com

Detailed Research Findings:

Several studies have reported the successful synthesis and characterization of Schiff bases derived from 2-amino-3-hydroxypyridine. For instance, the reaction of 2-amino-3-hydroxypyridine with 3-methoxysalicylaldehyde has been utilized to prepare the Schiff base ligand 2-[(2-Hydroxy-3-methoxy-benzylidene)-amino]pyridin-3-ol. nih.gov This ligand has subsequently been used to synthesize various metal complexes. nih.gov Similarly, condensation with furfural yields the Schiff base {2-[furan-2-yl methyleneamino]pyridine-3-ol}. journalijar.com

The reaction with diketones such as acetylacetone, benzoylacetone, and 1,1,1-trifluoro-2,4-pentadione has also been explored, leading to the formation of tridentate Schiff base ligands. tandfonline.com These ligands are of particular interest due to their ability to form stable complexes with a variety of metal ions. tandfonline.com The synthesis of these ligands typically involves refluxing 2-amino-3-hydroxypyridine with the respective diketone in methanol under an argon atmosphere for 4-6 hours. tandfonline.com

The table below summarizes the synthesis of various Schiff bases derived from 2-amino-3-hydroxypyridine.

| Carbonyl Reactant | Resulting Schiff Base | Reaction Conditions | Reference |

| 3-Methoxysalicylaldehyde | 2-[(2-Hydroxy-3-methoxy-benzylidene)-amino]pyridin-3-ol | Sonochemical methods have been employed for complex synthesis. nih.gov | nih.gov |

| Furfural | {2-[furan-2-yl methyleneamino]pyridine-3-ol} | Not specified in the abstract. journalijar.com | journalijar.com |

| Acetylacetone | 2-(3-hydroxy-1-methyl-but-2-enylideneamino)pyridine-3-ol | Reflux in methanol for 4-6 hours under argon. tandfonline.com | tandfonline.com |

| Benzoylacetone | 2-(3-hydroxy-1-phenyl-but-2-enylideneamino)pyridine-3-ol | Reflux in methanol for 4-6 hours under argon. tandfonline.com | tandfonline.com |

| 1,1,1-Trifluoro-2,4-pentadione | 2-(4-hydroxy-1,1,1-trifluoro-pent-2-enylideneamino)pyridine-3-ol | Reflux in methanol for 4-6 hours under argon. tandfonline.com | tandfonline.com |

Interactive Data Table: Synthesis of Schiff Bases from 2-Amino-3-hydroxypyridine

| Carbonyl Reactant | Resulting Schiff Base | Reaction Conditions |

| 3-Methoxysalicylaldehyde | 2-[(2-Hydroxy-3-methoxy-benzylidene)-amino]pyridin-3-ol | Sonochemical methods for complex synthesis |

| Furfural | {2-[furan-2-yl methyleneamino]pyridine-3-ol} | Not specified |

| Acetylacetone | 2-(3-hydroxy-1-methyl-but-2-enylideneamino)pyridine-3-ol | Reflux in methanol (4-6h, Argon) |

| Benzoylacetone | 2-(3-hydroxy-1-phenyl-but-2-enylideneamino)pyridine-3-ol | Reflux in methanol (4-6h, Argon) |

| 1,1,1-Trifluoro-2,4-pentadione | 2-(4-hydroxy-1,1,1-trifluoro-pent-2-enylideneamino)pyridine-3-ol | Reflux in methanol (4-6h, Argon) |

The synthesized Schiff bases are characterized using various spectroscopic techniques. The formation of the imine bond is typically confirmed by the appearance of a characteristic C=N stretching vibration in the FT-IR spectrum. researchgate.net 1H NMR spectroscopy is also a crucial tool for characterization, with the disappearance of the primary amine protons and the appearance of a new signal for the azomethine proton confirming the formation of the Schiff base. tandfonline.com

Metal Complexation:

Schiff bases derived from 2-amino-3-hydroxypyridine are excellent chelating agents, capable of coordinating with a wide range of metal ions to form stable metal complexes. journalijar.comtandfonline.comnih.gov The hydroxyl group at the 3-position of the pyridine ring and the imine nitrogen atom are the primary coordination sites. researchgate.net Depending on the specific Schiff base and the metal ion, these ligands can act as bidentate or tridentate donors. journalijar.comtandfonline.com

For example, the Schiff base {2-[furan-2-yl methyleneamino]pyridine-3-ol} acts as a unianionic bidentate ligand with Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). journalijar.com The metal-to-ligand ratio is typically 1:1, except for Ni(II) where a 1:2 complex is formed. journalijar.com Similarly, Schiff bases derived from diketones form tridentate ligands that coordinate with Group 13 metal ions like Al(III), Ga(III), and In(III) to form complexes with the general formula [K][ML2]. tandfonline.comtandfonline.com

The table below provides a summary of some of the metal complexes formed from Schiff bases of 2-amino-3-hydroxypyridine.

| Schiff Base Ligand | Metal Ion(s) | Resulting Complex | Reference |

| 2-[(2-Hydroxy-3-methoxy-benzylidene)-amino]pyridin-3-ol | Fe(II), Cd(II), Zn(II), Cu(II), Co(II), Ni(II) | Nanosized metal complexes have been prepared. nih.gov | nih.gov |

| {2-[furan-2-yl methyleneamino]pyridine-3-ol} | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | 1:1 and 1:2 metal-ligand ratios observed. journalijar.com | journalijar.com |

| 2-(3-hydroxy-1-methyl-but-2-enylideneamino)pyridine-3-ol | Al(III), Ga(III), In(III) | [K][M(acacapyr)2] | tandfonline.comtandfonline.com |

Interactive Data Table: Metal Complexes of Schiff Bases Derived from 2-Amino-3-hydroxypyridine

| Schiff Base Ligand | Metal Ion(s) | Resulting Complex |

| 2-[(2-Hydroxy-3-methoxy-benzylidene)-amino]pyridin-3-ol | Fe(II), Cd(II), Zn(II), Cu(II), Co(II), Ni(II) | Nanosized metal complexes |

| {2-[furan-2-yl methyleneamino]pyridine-3-ol} | Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | 1:1 and 1:2 metal-ligand ratios |

| 2-(3-hydroxy-1-methyl-but-2-enylideneamino)pyridine-3-ol | Al(III), Ga(III), In(III) | [K][M(acacapyr)2] |

The formation of these metal complexes is confirmed by techniques such as elemental analysis, FT-IR, UV-Vis spectroscopy, magnetic susceptibility measurements, and conductivity measurements. journalijar.comtandfonline.comresearchgate.net The coordination of the ligand to the metal ion is evidenced by shifts in the characteristic IR bands of the C=N and phenolic C-O groups. tandfonline.com

Photophysical Phenomena and Excited State Intramolecular Proton Transfer Esipt Dynamics

Fundamental Photoluminescence Characteristics

Emission Profiles and Quantum Yields

Upon absorption of light, molecules capable of ESIPT can exhibit dual fluorescence, a characteristic feature where emission is observed from both the initial excited state (enol form) and a tautomeric form (keto form) created by the proton transfer. The enol form typically emits in the higher-energy (shorter wavelength) region of the spectrum, while the keto form, being more stable in the excited state, emits at lower energies (longer wavelengths).

The fluorescence quantum yield (Φf), which represents the efficiency of the fluorescence process, is highly dependent on the competition between radiative (fluorescence) and non-radiative decay pathways. For many ESIPT compounds, the quantum yield can vary significantly with the solvent environment. For instance, in related hydroxyphenyl-azole systems, the quantum yield of the keto emission is often higher in nonpolar solvents, while the enol emission may be more prominent in polar, hydrogen-bonding solvents that can interfere with the intramolecular hydrogen bond necessary for ESIPT.

Table 1: Representative Photophysical Data of Analogous ESIPT Compounds

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) (Keto) | Quantum Yield (Φf) (Keto) |

| 2-(2'-hydroxyphenyl)benzimidazole | Toluene | ~335 | 470 nih.gov | - |

| 2-(2'-hydroxyphenyl)benzimidazole | Ethanol | ~335 | 450 (zwitterionic) nih.gov | - |

| 3-Hydroxyflavone | Cyclohexane | ~340 | ~526 psu.edu | - |

Note: This table presents data for analogous compounds to illustrate typical values. Data for 2-(2-Hydroxyphenyl)-3-hydroxypyridine is not available in the cited literature.

Stokes Shift Analysis

A hallmark of ESIPT is a significantly large Stokes shift, which is the difference in energy (or wavelength) between the maximum of the absorption and emission spectra. This large shift arises from the substantial structural and electronic reorganization that occurs during the enol-keto tautomerization in the excited state. The energy of the excited keto form is considerably lower than that of the excited enol form, leading to an emission at a much longer wavelength than the absorption. This property is highly desirable for applications in fluorescence imaging and sensing, as it minimizes self-absorption and improves signal-to-noise ratios. For many hydroxyphenyl-based ESIPT systems, Stokes shifts can exceed 100 nm.

Excited-State Intramolecular Proton Transfer (ESIPT) Mechanism

The core photophysical behavior of this compound is expected to be dominated by the ESIPT process. This ultrafast reaction involves the transfer of a proton from the hydroxyl group of the phenyl ring to the nitrogen atom of the pyridine (B92270) ring within the same molecule upon photoexcitation.

Enol-Keto Tautomerization in the Excited State

In the ground state, this compound exists predominantly in its enol form, stabilized by an intramolecular hydrogen bond. Upon absorption of a photon, the molecule is promoted to an excited electronic state. In this excited state, the acidity of the phenolic proton and the basicity of the pyridinic nitrogen are significantly increased, facilitating a rapid transfer of the proton. This transfer results in the formation of an excited-state keto tautomer.

This tautomerization is a dynamic equilibrium, and the reverse proton transfer can also occur. However, the keto tautomer is generally more stable in the excited state. The molecule can then relax to the ground state via fluorescence from this keto form, which is characterized by the large Stokes-shifted emission.

Non-Radiative Deactivation Pathways

Fluorescence is not the only deactivation pathway for the excited state. Non-radiative processes, such as internal conversion and intersystem crossing to the triplet state, compete with fluorescence and can reduce the quantum yield. For some ESIPT molecules, particularly in certain solvents or conformations, the excited keto tautomer may have access to conical intersections with the ground state potential energy surface, providing a highly efficient non-radiative decay channel. This can lead to very low or even quenched fluorescence. The planarity of the molecule is often crucial; torsional motions between the phenyl and pyridine rings can promote non-radiative decay.

Proton Transfer Coordination Pathways

The ESIPT process is a concerted mechanism involving the breaking of the O-H bond and the formation of the N-H bond. The pre-existing intramolecular hydrogen bond in the ground state is crucial as it provides the necessary proximity and orientation for the proton to be transferred efficiently upon excitation. Theoretical studies on similar systems have shown that the proton transfer occurs along a specific reaction coordinate involving changes in bond lengths and angles of the hydrogen-bonded bridge. The solvent can also play a role in mediating the proton transfer, although the intramolecular nature of the process often makes it less sensitive to the bulk solvent environment compared to intermolecular proton transfer reactions.

Factors Influencing ESIPT Efficiency

The efficiency of the ESIPT process in molecules like this compound is not constant but is modulated by several key factors. These include the molecule's three-dimensional shape, internal hydrogen bonding, the electronic nature of any attached chemical groups (substituents), the polarity of the solvent it is dissolved in, and the ambient temperature. Understanding these factors is crucial for predicting and controlling the compound's fluorescent properties.

The three-dimensional arrangement of atoms, or molecular conformation, plays a critical role in ESIPT. For an efficient proton transfer to occur, the proton-donating group (the 2-hydroxyl group) and the proton-accepting group (the pyridine nitrogen) must be in close proximity. This is achieved in a specific planar conformation, often referred to as the cis-enol form, where an intramolecular hydrogen bond can form.

In related compounds like 2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP), computational studies have shown that radiationless decay pathways are suppressed when the molecule is fixed in a nearly coplanar conformation, which enhances luminescence. acs.org Any significant twisting or deviation from planarity, for instance, between the hydroxyphenyl ring and the pyridine ring, can disrupt the hydrogen bond, hindering or completely inhibiting the ESIPT process. acs.orgnih.gov For example, in the crystal structure of a similar terpyridine derivative, the hydroxyphenyl ring was found to be twisted relative to the central pyridine ring, which impacts potential proton transfer pathways. nih.gov The presence of different stable conformers, such as cis and trans rotamers, in the ground state can lead to complex photophysical behavior, as only the cis conformer is capable of undergoing ESIPT. researchgate.net

The intramolecular hydrogen bond (IHB) between the phenolic hydroxyl group (O-H) and the pyridine nitrogen atom (N) is the cornerstone of the ESIPT process. scispace.com This bond acts as a pre-formed "proton wire," facilitating the ultrafast transfer upon photoexcitation.

Upon absorption of light, the electronic distribution within the molecule changes. The phenolic proton becomes more acidic, and the pyridine nitrogen becomes more basic, which significantly strengthens the IHB in the excited state. mdpi.comnih.gov This strengthening is a driving force for the proton transfer. Theoretical studies on analogous compounds, such as 2-(2′-hydroxyphenyl)benzoxazole (HBO) derivatives, confirm that the IHB is stronger in the first excited state (S₁) compared to the ground state (S₀), making the proton transfer process more favorable in the excited state. researchgate.netnih.gov The strength of this bond directly influences the energy barrier of the ESIPT reaction; a stronger IHB in the excited state typically corresponds to a lower energy barrier and a more efficient proton transfer. scispace.comnih.gov

The introduction of different chemical groups (substituents) onto the hydroxyphenyl or pyridine rings can fine-tune the ESIPT process by altering the electronic properties of the molecule. nih.gov These effects are generally categorized as follows:

Electron-Withdrawing Groups (EWGs): When attached to the hydroxyphenyl ring, EWGs (e.g., nitro -NO₂, cyano -CN) increase the acidity of the phenolic proton. This enhancement can facilitate the proton transfer. Conversely, an EWG on the pyridine ring, such as the pyridyl group itself, decreases the basicity of the nitrogen atom, which could potentially hinder ESIPT. researchgate.netresearchgate.net Studies on 2-(2-hydroxyphenyl)benzoxazole (B213137) derivatives showed that adding EWGs to the hydroxyphenyl ring can suppress the proton-transfer process. researchgate.net

Electron-Donating Groups (EDGs): When placed on the hydroxyphenyl ring, EDGs (e.g., amino -NH₂, methoxy (B1213986) -OCH₃) decrease the acidity of the phenolic proton, which may inhibit ESIPT. Conversely, an EDG on the pyridine ring would increase the nitrogen's basicity, making it a better proton acceptor and thus promoting ESIPT.

These substituent effects can significantly alter the charge distribution and the energy levels of the molecule, thereby influencing not only the ESIPT efficiency but also the wavelengths of absorption and emission. nih.gov

Table 1: Influence of Substituent Position on ESIPT This table illustrates the general principles of how substituents are expected to influence the ESIPT process in this compound.

| Substituent Type | Position on Hydroxyphenyl Ring | Effect on ESIPT | Position on Pyridine Ring | Effect on ESIPT |

| Electron-Withdrawing (e.g., -NO₂) | Increases phenol (B47542) acidity | Promotes | Decreases pyridine basicity | Inhibits |

| Electron-Donating (e.g., -NH₂) | Decreases phenol acidity | Inhibits | Increases pyridine basicity | Promotes |

The surrounding solvent environment significantly impacts the photophysical behavior, a phenomenon known as solvatochromism. researchgate.net For ESIPT-capable molecules, solvents can influence the process in several ways:

Polar Solvents: Polar solvents can stabilize the ground-state enol form more than the excited-state keto (tautomer) form. This can lead to an increase in the energy barrier for ESIPT, resulting in dual fluorescence: a "normal" emission from the locally excited enol form at a shorter wavelength and a large Stokes-shifted emission from the keto tautomer at a longer wavelength. nih.gov In studies of related compounds, increasing solvent polarity was found to increase the intensity of the normal emission band while decreasing the intensity of the tautomer emission. researchgate.net

Protic and Hydrogen-Bonding Solvents: Solvents capable of forming hydrogen bonds (e.g., alcohols, water) can compete with the intramolecular hydrogen bond. researchgate.net They can form intermolecular hydrogen bonds with either the hydroxyl group or the pyridine nitrogen, disrupting the conformation required for ESIPT and quenching the tautomer fluorescence. researchgate.net In some cases, specific solute-solvent interactions can lead to deprotonation or altered reaction pathways. researchgate.net For example, in a study on a related compound, 2-(2′-hydroxyphenyl)-3H-imidazo[4,5-b]pyridine, dual fluorescence was observed in all tested solvents except for non-polar cyclohexane, where only the tautomer emission was seen. researchgate.net

Table 2: Solvent Effects on the Emission of a Related Compound, HBI-pBr Data adapted from a study on 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole (HBI-pBr) to illustrate typical solvatochromic shifts in ESIPT systems. Wavelengths are in nanometers (nm). nih.gov

| Solvent | Polarity | Tautomer Emission (nm) | Stokes' Shift (cm⁻¹) |

| Cyclohexane | Low | 477 | 9987 |

| Dichloromethane | Medium | 473 | 9674 |

| Tetrahydrofuran (THF) | Medium | 472 | 9673 |

| Acetonitrile | High | 468 | 9402 |

| Methanol (B129727) | High (Protic) | 458 | 8710 |

Temperature is another critical parameter that can modulate the dual fluorescence observed in many ESIPT systems. thieme-connect.de Its influence is primarily twofold:

Conformational Equilibrium: In the ground state, there is often an equilibrium between the ESIPT-active cis-enol conformer and an inactive trans-enol conformer. Theoretical calculations on analogues predict that as temperature increases, the population of the trans-enol form increases at the expense of the cis-enol form. researchgate.netacs.org This shift in equilibrium would lead to a decrease in the intensity of the tautomer emission, as there are fewer molecules in the correct conformation to undergo ESIPT.

Non-radiative Decay: An increase in temperature generally enhances the rates of non-radiative decay processes for both the normal and tautomer excited states. acs.orgresearchgate.net This means that the excited molecules are more likely to lose their energy as heat rather than emitting it as light, leading to a general decrease in fluorescence quantum yield for both emission bands as temperature rises. researchgate.net

Excited-State Charge Transfer Processes

Upon photoexcitation, the redistribution of electron density from the electron-rich hydroxyphenyl ring to the electron-accepting pyridine ring constitutes an Intramolecular Charge Transfer (ICT). nih.govnih.gov This ICT character is an intrinsic feature of the S₀ → S₁ transition. nih.gov

In some molecular systems, a distinct ICT state can be formed subsequent to the initial ESIPT process, or it can be a competing pathway. nih.gov For instance, if a strong electron-withdrawing group is present on the pyridine ring, the charge transfer character of the excited state can become more pronounced. researchgate.net Time-resolved studies on some 2-(2'-hydroxyphenyl)benzoxazole derivatives have identified an ICT reaction occurring in the keto (tautomer) form immediately after the proton transfer. nih.gov This subsequent ICT process can be influenced by solvent polarity, with more polar solvents stabilizing the charge-separated ICT state. nih.gov The competition between ESIPT and ICT is a key factor determining the final photophysical properties, as it can dictate the emission color, quantum yield, and sensitivity to the environment. mdpi.com

Intramolecular Charge Transfer (ICT)

Intramolecular charge transfer (ICT) is a fundamental process in many ESIPT molecules, where photoexcitation leads to a significant redistribution of electron density within the molecule. In compounds analogous to this compound, the formation of a twisted intramolecular charge transfer (TICT) state is often cited as a key deactivation pathway. nih.gov For instance, in 2-(2'-hydroxyphenyl)imidazo[4,5-b]pyridine, an efficient radiationless deactivation channel is attributed to a TICT process, which is facilitated by the deprotonation of the hydroxyl group and protonation of the pyridine nitrogen. nih.gov This process involves the rotation around the single bond connecting the phenyl and pyridine rings, leading to a non-planar conformation that facilitates non-radiative decay, thereby quenching fluorescence.

Similarly, in 2-(2′-hydroxyphenyl)pyrimidines, the absence of luminescence is explained by a rapid proton transfer followed by a charge-transfer process associated with a significant conformational change, leading to radiationless decay. nih.gov The potential for ICT is also observed in 2-(2′-hydroxyphenyl)benzimidazole (HPBI) crystals, where the fluorescence quantum yield is dependent on polymorphs, a phenomenon linked to the intramolecular charge transfer state. rsc.org Computational studies on a hydroxyphenylamino Meldrum's acid derivative further illustrate ICT, showing stabilization energies arising from the transfer between π and π* orbitals of the 2-hydroxyphenyl ring. mdpi.com

Based on these findings, it is highly probable that this compound would also exhibit ICT characteristics. Upon excitation, a transfer of electron density from the electron-rich hydroxyphenyl moiety to the electron-accepting hydroxypyridine ring is expected. The extent of this charge transfer and its influence on the photophysical properties would likely be sensitive to solvent polarity and the degree of conformational freedom.

Photoinduced Electron Transfer (PET)

Photoinduced electron transfer (PET) is another critical process that can influence the fluorescence of ESIPT compounds. PET can act as a quenching mechanism when an electron is transferred from a donor part of the molecule to an acceptor part upon photoexcitation. In the context of 2-(2′-hydroxyphenyl)-benzothiazole (HBT) derivatives, fluorescence quenching has been attributed to a PET mechanism. mdpi.com Specifically, excited electrons are transferred from the electron-donating 2-(2′-hydroxyphenyl)-benzothiazole moiety to an electron-accepting group, resulting in non-radiative deactivation. mdpi.com

For 4-(2-nitrophenyl)-1,4-dihydropyridines, the lowest lying singlet state, localized on the dihydropyridine (B1217469) chromophore, is deactivated by an exothermic electron transfer to the nitrobenzene (B124822) moiety, leading to a complete quenching of fluorescence. researchgate.net This highlights how the presence of a strong electron-accepting group can facilitate PET and dominate the excited-state decay pathway.

Coupled Proton-Electron Transfer Dynamics

The interplay between proton transfer and electron transfer, known as coupled proton-electron transfer (PCET), is a key feature in the photophysics of many hydroxyphenyl-based ESIPT systems. Upon photoexcitation, the ESIPT process, which involves the transfer of a proton from the hydroxyl group to a nitrogen atom on the heterocyclic ring, can be intrinsically linked to a significant redistribution of electron density.

In the case of 2-(2′-hydroxyphenyl)-benzothiazole (HBT), studies have explicitly characterized the photoinduced tautomerization as a PCET process. acs.org The transfer of the proton from the hydroxyphenyl ring to the benzothiazole (B30560) ring is coupled with an electron transfer through the conjugated double bond that connects the two rings. acs.org This concerted movement of a proton and an electron defines the ultrafast isomerization dynamics of the molecule. acs.org Theoretical studies on 2-(3′-hydroxy-2′-pyridyl)benzoxazole also provide evidence for coupled proton and charge transfer in the excited state. nih.gov

For this compound, a similar PCET mechanism is anticipated. The photoinduced transfer of the proton from the 2-hydroxyphenyl group to the nitrogen of the pyridine ring would likely be accompanied by a substantial shift in electron density, effectively coupling the proton transfer to an intramolecular charge transfer. This dynamic interplay is fundamental to the large Stokes shift typically observed in ESIPT fluorophores.

Solid-State Photophysics and Polymorphism

The photophysical properties of ESIPT molecules are often dramatically different in the solid state compared to in solution. In the crystalline form, intermolecular interactions and specific molecular packing arrangements can profoundly influence the luminescence characteristics.

Influence of Molecular Packing on Luminescence

The way molecules are arranged in a crystal lattice can either enhance or quench their luminescence. For many ESIPT compounds, aggregation-caused quenching is a common phenomenon in the solid state. However, for some systems, crystallization can lead to enhanced emission.

A notable example is 2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP), which is weakly fluorescent in solution but exhibits bright ESIPT luminescence in certain crystalline polymorphs. acs.org This enhancement is attributed to the suppression of non-radiative decay pathways that are active in solution. acs.org Specifically, the rigid crystalline environment restricts the torsional motion around the central C-C bond, which in solution leads to a conical intersection and efficient radiationless decay. acs.org By fixing the molecule in a nearly coplanar conformation, the radiative decay (fluorescence) becomes more competitive. acs.org

Similarly, for 2-(2′-hydroxyphenyl)benzimidazole (HPBI), the fluorescence quantum yield is found to be remarkably dependent on the specific polymorphic form, indicating that different crystal packing arrangements lead to different emissive properties. rsc.org

Packing-Directed Luminescence Control

The phenomenon of polymorphism, where a compound can exist in multiple crystalline forms with different molecular packing, offers a powerful strategy for tuning the solid-state luminescence of ESIPT materials. Different polymorphs of the same compound can exhibit distinct fluorescence colors and quantum yields.

For HPIP, two different polymorphs display blue-green and yellow luminescence, respectively. acs.org This color difference arises from the distinct molecular packing in each crystal form, which affects the energy of the excited state. acs.org Computational studies have shown that the potential energy surfaces of the ground and excited states are influenced by the crystal packing, leading to the observed polymorph-dependent luminescence. acs.org

In the case of HPBI, two polymorphs, Form α and Form β, show significantly different electronic spectra and fluorescence quantum yields. rsc.org Photoexcitation of both forms leads to ESIPT, but the subsequent deactivation pathways are sensitive to the crystal structure. The potential barrier between the emissive keto state and a non-emissive ICT state is lower for Form β, resulting in a lower fluorescence quantum yield compared to Form α. rsc.org

These examples strongly suggest that the solid-state luminescence of this compound would be highly sensitive to its crystalline morphology. Control over the crystallization conditions could potentially lead to different polymorphs with tailored luminescent properties, a hallmark of packing-directed luminescence control.

Data from Analogous Compounds

Since direct experimental data for this compound is not available in the reviewed literature, the following tables summarize the key photophysical findings for the analogous compounds discussed.

Table 1: Photophysical Phenomena in Analogs of this compound

| Compound | Photophysical Phenomenon | Key Findings | Reference |

| 2-(2'-hydroxyphenyl)imidazo[4,5-b]pyridine | Twisted Intramolecular Charge Transfer (TICT) | An efficient radiationless deactivation channel is attributed to a TICT process. | nih.gov |

| 2-(2′-hydroxyphenyl)pyrimidines | Intramolecular Charge Transfer (ICT) | Absence of luminescence is explained by a fast proton transfer followed by a charge-transfer process leading to radiationless decay. | nih.gov |

| 2-(2′-hydroxyphenyl)benzimidazole (HPBI) | Intramolecular Charge Transfer (ICT) | Fluorescence quantum yield is polymorph-dependent, which is associated with the ICT state. | rsc.org |

| 2-(2′-hydroxyphenyl)-benzothiazole (HBT) | Photoinduced Electron Transfer (PET) | Fluorescence quenching is attributed to a PET mechanism from the HBT moiety to an electron-accepting group. | mdpi.com |

| 4-(2-Nitrophenyl)-1,4-dihydropyridines | Photoinduced Electron Transfer (PET) | The excited state is deactivated by exothermic electron transfer to the nitrobenzene moiety, quenching fluorescence. | researchgate.net |

| 2-(2′-hydroxyphenyl)-benzothiazole (HBT) | Coupled Proton-Electron Transfer (PCET) | Photoinduced tautomerization involves a PCET from the hydroxyphenyl to the benzothiazole ring. | acs.org |

Table 2: Solid-State Photophysics of Analogs of this compound

| Compound | Solid-State Phenomenon | Key Findings | Reference |

| 2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridine (HPIP) | Polymorphism-Dependent Luminescence | Weakly fluorescent in solution but exhibits bright, polymorph-dependent (blue-green and yellow) luminescence in the solid state due to restriction of torsional motion. | acs.org |

| 2-(2′-hydroxyphenyl)benzimidazole (HPBI) | Polymorphism and Luminescence | Two polymorphs (Form α and Form β) show significantly different electronic spectra and fluorescence quantum yields due to different potential barriers to a non-emissive ICT state. | rsc.org |

Structural Isomerism, Tautomerism, and Conformational Analysis

Ground-State Tautomeric Equilibria

The phenomenon of tautomerism, the rapid interconversion of structural isomers, is a defining feature of 2-(2-hydroxyphenyl)-3-hydroxypyridine. This is primarily due to the presence of hydroxyl groups on both the pyridine (B92270) and phenyl rings, which can undergo proton transfer to adjacent nitrogen or oxygen atoms.

The most significant tautomeric equilibrium for this compound involves the interconversion between its enol and keto forms. The enol form, this compound, is characterized by hydroxyl groups on both aromatic rings. However, through a process of intramolecular proton transfer, the hydroxyl proton on the pyridine ring can migrate to the ring's nitrogen atom, resulting in the formation of a keto tautomer, specifically a pyridone derivative.

This enol-keto tautomerism is a well-documented phenomenon in hydroxypyridines. nih.govwikipedia.orgchemtube3d.com The equilibrium between the enol and keto forms is a dynamic process, and the predominant form depends on various factors, including the electronic nature of substituents and the surrounding solvent environment. semanticscholar.orgwuxibiology.com In the case of this compound, the presence of the hydroxyphenyl substituent adds another layer of complexity to this equilibrium.

Theoretical studies on related molecules, such as 2,3-dihydroxypyridine, indicate that the keto form is generally the more stable tautomer. nih.gov This preference is often attributed to the greater strength of the carbon-oxygen double bond (C=O) in the keto form compared to the carbon-carbon double bond (C=C) in the enol form. orgoreview.com

The electronic properties of substituents on the pyridine ring can significantly influence the position of the tautomeric equilibrium. Electron-withdrawing groups tend to favor the keto (pyridone) form. For instance, a study on 2-hydroxy-5-nitropyridine (B147068) revealed that in the solid state, it exists in the oxo-form. semanticscholar.org This is because electron-withdrawing groups increase the acidity of the hydroxyl proton, facilitating its transfer to the nitrogen atom.

Conversely, electron-donating groups would be expected to stabilize the enol form by increasing the electron density on the ring nitrogen, making it less favorable for protonation. While specific data on substituted this compound is limited in the provided search results, the general principles of substituent effects on hydroxypyridine tautomerism are well-established. semanticscholar.org

The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. wikipedia.org Non-polar solvents tend to favor the less polar enol form, while polar solvents stabilize the more polar keto (pyridone) form. wikipedia.orgwuxibiology.com This is due to the larger dipole moment of the keto tautomer, which allows for stronger dipole-dipole interactions with polar solvent molecules. wuxibiology.com

For the parent 2-hydroxypyridine (B17775)/2-pyridone system, the pyridone form is favored in polar solvents like water, whereas in non-polar solvents like cyclohexane, both tautomers can coexist in significant amounts. nih.govwikipedia.org In the case of this compound, the presence of two hydroxyl groups capable of hydrogen bonding would further enhance its interaction with protic solvents, likely favoring the keto form in such environments. The equilibrium is also sensitive to the ability of the solvent to act as a hydrogen bond donor or acceptor. semanticscholar.org

| Solvent | Dielectric Constant | Predominant Tautomer (General Trend for Hydroxypyridines) |

| Cyclohexane | 2.02 | Enol |

| Chloroform | 4.81 | Keto |

| Ethanol | 24.55 | Keto |

| Water | 80.1 | Keto |

This table illustrates the general trend of solvent effects on hydroxypyridine tautomerism. Specific equilibrium constants for this compound would require dedicated experimental studies.

Conformational Isomerism and Rotamerism

In addition to tautomerism, this compound exhibits conformational isomerism due to the rotation around the single bond connecting the phenyl and pyridine rings. This rotation gives rise to different spatial arrangements of the two rings, known as rotamers or conformers.

Assuming the molecule exists in its enol form, two primary planar rotamers can be envisioned: the cis-enol and trans-enol forms. These are defined by the relative orientation of the hydroxyl group on the phenyl ring with respect to the nitrogen atom of the pyridine ring.

In the cis-enol conformation, the hydroxyl group of the phenyl ring is oriented towards the pyridine nitrogen, allowing for the formation of an intramolecular hydrogen bond. This interaction is expected to significantly stabilize this conformer. In contrast, the trans-enol conformation has the hydroxyl group pointing away from the pyridine nitrogen, precluding intramolecular hydrogen bonding.

Studies on analogous molecules, such as 2-(2-hydroxyphenyl)benzothiazole, have shown the existence of multiple conformers with the cis form, stabilized by an intramolecular hydrogen bond, being the most stable. nih.gov

The interconversion between the cis and trans rotamers is not free and is hindered by an energy barrier corresponding to the torsional rotation around the C-C single bond connecting the two aromatic rings. The magnitude of this rotational barrier is influenced by several factors, including steric hindrance between adjacent atoms and the electronic interactions between the two rings.

Water-Assisted Interconversions

The presence of water can significantly influence the tautomeric equilibrium and the interconversion between different conformational states. Water molecules can act as a catalyst for proton transfer, lowering the activation energy barrier for tautomerization. researchgate.net

For the 2-hydroxypyridine/2-pyridone system, theoretical calculations have shown that the tautomerization can proceed readily via proton relays involving two water molecules. researchgate.net This water-assisted mechanism provides a lower energy pathway for the interconversion between the enol and keto forms compared to the uncatalyzed reaction. The solvent's polarity also plays a critical role, with polar solvents like water generally favoring the more polar 2-pyridone tautomer. wuxibiology.com In a polar solution, the pyridone tautomer can be significantly more stable than the hydroxypyridine form. researchgate.net

Computational models incorporating microsolvation show that the interaction with water molecules through hydrogen bonding is an energetically favorable process. wuxibiology.com This solvation stabilizes the pyridone form, shifting the tautomeric equilibrium towards it. wuxibiology.com The reduction of the tautomerization barrier in the presence of water is a key factor in the dynamic nature of these compounds in aqueous environments.

The following table, based on computational studies of 2-hydroxypyridine, illustrates the effect of water on the tautomerization process.

| System | Tautomerization Barrier (kcal/mol) | Note |

| Bare Molecule | ~40 | High energy barrier in the gas phase. researchgate.net |

| With two water molecules | Significantly lower | Water molecules facilitate proton relay. researchgate.net |

This table provides illustrative data for the parent 2-hydroxypyridine system to demonstrate the principle of water-assisted interconversion.

pH-Induced Structural and Conformational Switching

The structure and conformation of this compound can be manipulated by changes in pH due to the presence of acidic hydroxyl groups and a basic pyridine nitrogen atom. Protonation and deprotonation at these sites can induce significant changes in the molecule's electronic structure, which in turn affects its conformation.

Studies on related hydroxypyridine derivatives have shown that their UV-Vis absorption and fluorescence spectra are pH-dependent. nih.gov At different pH values, the molecule can exist in cationic, neutral, dipolar ionic (zwitterionic), or anionic forms, each with a characteristic spectral signature. nih.gov For example, the deprotonation of a hydroxyl group at higher pH leads to the formation of an anion, often resulting in a red-shift (bathochromic shift) in the absorption spectrum. researchgate.net

The protonation state of the molecule directly influences the nature and strength of intramolecular hydrogen bonds. For instance, protonation of the pyridine nitrogen would disrupt any intramolecular hydrogen bond involving it, potentially leading to a rotation around the C-C bond connecting the two rings. Conversely, deprotonation of the phenolic hydroxyl group could alter the electronic distribution and favor a different conformation.

This pH-triggered switching behavior has been observed in 2-(2-hydroxyphenyl)pyridine derivatives, where the molecule can be reversibly switched between different conformations by alternating the pH of the solution. This process can be monitored by spectroscopic techniques such as UV-Vis and fluorescence spectroscopy. nih.gov The pKa values of the ionizable groups are crucial in determining the pH range over which these structural and conformational changes occur.

The table below summarizes the expected behavior of this compound at different pH values based on the known properties of hydroxypyridine and phenol (B47542) derivatives.

| pH Range | Predominant Species | Expected Conformational Features |

| Acidic (low pH) | Cationic (protonated pyridine nitrogen) | Disruption of N...H-O intramolecular bond, potential for free rotation. |

| Near Neutral | Neutral or Zwitterionic | Equilibrium between different tautomers, conformation influenced by intramolecular hydrogen bonds. |

| Basic (high pH) | Anionic (deprotonated hydroxyl group(s)) | Altered electronic structure, potential for different stable conformations. |

This table is a qualitative representation of the expected pH-dependent behavior.

Advanced Computational and Theoretical Studies of Molecular Behavior

Quantum Chemical Calculation Methodologies

To accurately model the behavior of 2-(2-Hydroxyphenyl)-3-hydroxypyridine, researchers utilize several sophisticated computational techniques. The choice of method is crucial for obtaining reliable results for both ground and excited electronic states.

Density Functional Theory (DFT) for Ground State

Density Functional Theory (DFT) is a widely used method for determining the electronic structure of molecules in their ground state. For organic molecules like this compound, hybrid functionals are often employed. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular choice due to its balance of accuracy and computational efficiency in reproducing molecular geometries, vibrational frequencies, and energies. nih.gov In studies of similar heterocyclic systems, such as 2-hydroxypyridine (B17775), the B3LYP functional has been demonstrated to provide reliable results. mdpi.com For more complex phenomena or where long-range interactions are significant, other functionals like the CAM-B3LYP, which is a long-range corrected functional, and the M06-2X, which is a hybrid meta-GGA functional, are also utilized. mdpi.com For instance, in a study of 2-(2′-hydroxyphenyl)pyrimidines, a class of compounds structurally related to the subject molecule, the M06-2X functional was chosen for its robust performance in describing non-covalent interactions and thermochemistry. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Excited State

To investigate the properties of the molecule in its electronically excited states, Time-Dependent Density Functional Theory (TD-DFT) is the most common and practical approach. nih.gov This method allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, as well as oscillator strengths, which relate to the intensity of the absorption. nih.gov TD-DFT is particularly valuable for studying the ESIPT process, as it can be used to map the potential energy surfaces of the excited states and identify the reaction pathways for proton transfer. nih.gov For example, in the study of 3-bromo-2-hydroxypyridine (B31989), TD-DFT calculations with the B3LYP functional were used to determine the electronic transitions in various solvents. nih.gov The choice of functional within TD-DFT is as critical as it is for ground-state calculations, with B3LYP and other modern functionals being frequently applied.

Multiconfigurational Methods (e.g., CASSCF, CASPT2)

For a more accurate description of excited states, especially in cases where single-reference methods like TD-DFT may be inadequate (e.g., near conical intersections or for states with significant double-excitation character), multiconfigurational methods are employed. The Complete Active Space Self-Consistent Field (CASSCF) method provides a qualitatively correct description of the electronic wavefunction by including all important electronic configurations. nih.gov However, CASSCF often lacks the inclusion of dynamic electron correlation. To remedy this, the CASSCF result is typically used as a reference for a subsequent second-order perturbation theory correction, known as CASPT2 (Complete Active Space with Second-Order Perturbation Theory). nih.govrsc.org This combined CASSCF/CASPT2 approach yields highly accurate energies and potential energy surfaces for excited states. nih.gov For instance, in studies of ESIPT in imidazole (B134444) derivatives, the CASSCF/CASPT2 methodology was used to optimize the geometries of the ground and first excited states and to accurately calculate the energy barriers for proton transfer. nih.gov This approach is invaluable for understanding the non-radiative decay pathways that can compete with fluorescence in molecules like this compound. rsc.org

Basis Set Selection and Functional Evaluation

The accuracy of any quantum chemical calculation is also dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. For molecules containing first- and second-row atoms, Pople-style basis sets such as 6-31G(d,p) and its more flexible and diffuse counterparts like 6-31+G(d,p) and 6-311++G(d,p) are commonly used. nih.govnih.gov The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electronic distribution, especially for systems with lone pairs and for calculating properties like electron affinity and proton affinity. In a study on 3-hydroxypyridine-4-one derivatives, the 6-31+G** basis set was employed with the B3LYP functional. nih.gov For higher accuracy, correlation-consistent basis sets developed by Dunning, such as aug-cc-pVDZ, are also utilized, particularly in conjunction with methods like CASPT2 and for benchmarking purposes. mdpi.com The selection of both the functional and the basis set is a critical step in computational studies, and often, a combination is chosen based on validation against experimental data or higher-level theoretical benchmarks for similar molecular systems. mdpi.com

Molecular Structure and Energetics

Computational methods are instrumental in determining the three-dimensional structure of this compound and its various tautomeric forms, as well as their relative energies.

Geometry Optimization and Equilibrium Structures

Geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. This provides the equilibrium structure of the molecule. For this compound, this process is crucial for understanding the intramolecular hydrogen bonding between the phenolic proton and the nitrogen of the pyridine (B92270) ring, as well as the orientation of the two aromatic rings relative to each other. The optimized geometry provides key parameters such as bond lengths, bond angles, and dihedral angles.

| Bond | Bond Length (Å) |

| C2-O11 | 1.351 |

| C2-N10 | 1.323 |

| C2-C3 | 1.399 |

| N10-H5 | - |

| O11-H5 | 0.968 |

| Data for 2-hydroxypyridine (2-HPY) form. mdpi.com |

The planarity of the pyridine and phenyl rings, as well as the dihedral angle between them, are important structural features that influence the electronic properties and the efficiency of potential ESIPT processes. Computational studies on related systems have shown that the ground state is typically planar or near-planar, which facilitates the intramolecular proton transfer in the excited state. mdpi.com

Potential Energy Surface Analysis and Reaction Barriers

The potential energy surface (PES) is a fundamental concept in computational chemistry, representing the energy of a molecule as a function of its geometry. For this compound, PES analysis is crucial for understanding its conformational landscape and the energy barriers associated with intramolecular processes, such as proton transfer.

A key reaction pathway for molecules containing hydroxyl and pyridine moieties is tautomerization, which involves an intramolecular proton shift. For instance, the intramolecular 1,3-proton shift in the related 2-hydroxypyridine/2-pyridone system involves a high activation energy barrier, calculated to be around 137.15 kJ/mol. researchgate.net This high barrier suggests that direct, uncatalyzed intramolecular proton transfer is a kinetically unfavorable process.

However, the presence of solvent molecules, particularly water, can dramatically alter the reaction pathway. Solvent-assisted proton transfer mechanisms, such as through a mixed dimer intermediate, exhibit significantly lower activation barriers. In the case of the 2-hydroxypyridine tautomerization, a single water molecule can reduce the energy barrier to approximately 12-17 kcal/mol (about 50-71 kJ/mol). wuxibiology.com This highlights the critical role of the environment in facilitating reactions that would otherwise be kinetically hindered. For this compound, similar solvent-mediated or intermolecular proton transfer events between its two hydroxyl groups and the pyridine nitrogen are expected to be the more plausible reaction pathways compared to a direct intramolecular shift.

Table 1: Representative Calculated Tautomerization Energy Barriers for the 2-Hydroxypyridine/2-Pyridone System

| Reaction Pathway | Computational Method | Calculated Activation Energy (kJ/mol) | Reference |

| Intramolecular 1,3-Proton Shift (Gas Phase) | DFT | 137.15 | researchgate.net |

| Intermolecular (Mixed Dimer) | DFT | 30.84 | researchgate.net |

| Water-Assisted (Single Molecule) | DFT | ~50-70 | wuxibiology.com |

This table provides illustrative data from a closely related system to demonstrate the concept of reaction barriers.

Relative Stabilities of Tautomers and Conformers

This compound can exist as multiple tautomers and conformers due to the presence of two hydroxyl groups and the rotational freedom around the C-C bond connecting the phenyl and pyridine rings. Computational methods, particularly Density Functional Theory (DFT), are employed to determine the geometries and relative energies of these different forms, predicting which are most stable.

The tautomerism of hydroxypyridines is a well-studied phenomenon. In the gas phase, the enol form (hydroxypyridine) is generally favored over the keto form (pyridone). For the 2-hydroxypyridine/2-pyridone system, the energy difference is small, with the hydroxy form being more stable by approximately 3-9 kJ/mol depending on the computational method used. researchgate.netnih.gov The preference for the 2-hydroxypyridine form in the gas phase is attributed to factors like minimal steric hindrance and electrostatic repulsion. nih.gov

However, the equilibrium can shift significantly in solution. In polar solvents, the more polar pyridone tautomer is better stabilized, shifting the equilibrium in its favor. wuxibiology.com For this compound, several tautomeric forms are possible, involving proton transfer from either the phenyl or pyridine hydroxyl group to the pyridine nitrogen. The relative stability of these tautomers would be influenced by:

Intramolecular Hydrogen Bonding: The formation of a hydrogen bond between the 2-hydroxyl group of the phenyl ring and the pyridine nitrogen, or between the 3-hydroxyl group and the pyridine nitrogen, would significantly stabilize certain conformers.

Aromaticity: Changes in the electronic structure upon tautomerization can affect the aromaticity of the pyridine ring, influencing stability. The hydroxypyridine form retains aromatic character, while the pyridone form is considered non-aromatic. wuxibiology.com

Solvent Effects: As with the simpler 2-hydroxypyridine, the polarity of the solvent would play a crucial role in determining the predominant tautomeric form in solution.

Table 2: Calculated Relative Stabilities of 2-Hydroxypyridine vs. 2-Pyridone Tautomers (Gas Phase)

| Computational Method | Basis Set | More Stable Tautomer | Energy Difference (kJ/mol) | Reference |

| M06-2X | 6-311++G | 2-Hydroxypyridine | 5-9 | nih.gov |

| CCSD | 6-311++G | 2-Hydroxypyridine | 5-9 | nih.gov |

| B3LYP | 6-311++G** | 2-Pyridone | 1-3 | nih.gov |

| Experimental | - | 2-Hydroxypyridine | ~3 | nih.gov |

This table presents data from the well-studied 2-hydroxypyridine/2-pyridone system to illustrate the principles of tautomer stability analysis.

Electronic Structure and Reactivity Descriptors

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the electronic properties and chemical reactivity of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. mdpi.comschrodinger.com

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO. nih.gov

A small HOMO-LUMO gap indicates that a molecule is more reactive and easily polarizable. mdpi.com

For a molecule like this compound, computational studies on similar structures suggest that the HOMO is typically localized on the electron-rich hydroxyphenyl ring, while the LUMO is predominantly centered on the electron-deficient pyridine ring system. researchgate.net The transfer of an electron from the HOMO to the LUMO (a π→π* transition) represents the lowest energy electronic excitation. mdpi.comresearchgate.net The specific energies of these orbitals and the gap between them can be calculated using methods like DFT.

Table 3: Illustrative FMO Data for a Related Compound (3-Bromo-2-hydroxypyridine)

| Orbital | Energy (eV) | Description |

| LUMO | -0.682 | Localized on the pyridine ring (π* type) |

| HOMO | -7.467 | Localized on the pyridine ring and oxygen atom (π type) |

| HOMO-LUMO Gap (ΔE) | 6.785 | Indicates high kinetic stability |

Data calculated using the DFT method and sourced from a study on 3-bromo-2-hydroxypyridine to provide a quantitative example. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a three-dimensional visualization of the charge distribution across a molecule's surface. libretexts.org These maps are invaluable for identifying the electrophilic and nucleophilic sites within a molecule, thereby predicting its interaction behavior. proteopedia.orgnih.gov

The MEP map is color-coded to represent different potential values:

Red/Yellow: Regions of negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are associated with electronegative atoms like oxygen and nitrogen. researchgate.net

Blue: Regions of positive electrostatic potential, which are electron-poor. These areas are susceptible to nucleophilic attack and are typically found around hydrogen atoms, especially those bonded to electronegative atoms (e.g., in hydroxyl groups). researchgate.net

Green: Regions of neutral or near-zero potential, often associated with nonpolar hydrocarbon portions of the molecule. researchgate.net

For this compound, an MEP map would be expected to show significant negative potential (red) localized around the oxygen atoms of the two hydroxyl groups and the nitrogen atom of the pyridine ring. These sites represent the primary centers for hydrogen bonding interactions. Conversely, strong positive potential (blue) would be concentrated on the hydrogen atoms of the hydroxyl groups, identifying them as the primary hydrogen bond donor sites.

Table 4: Interpretation of MEP Map Color-Coding

| Color | Electrostatic Potential | Region Type | Predicted Interaction |

| Red | Most Negative | Electron-rich (Nucleophilic) | Site for electrophilic attack, H-bond acceptor |

| Blue | Most Positive | Electron-poor (Electrophilic) | Site for nucleophilic attack, H-bond donor |

| Green | Near-Zero | Neutral | Weak interactions |

Electron Localization Function (ELF) and Fukui Functions

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a quantum chemical tool that provides a measure of the probability of finding an electron in the vicinity of a reference electron. wikipedia.org It offers a chemically intuitive way to map electron pair localization in molecules, clearly visualizing core atomic shells, covalent bonds, and lone pairs. wikipedia.orgarizona.edu ELF values range from 0 to 1, where a value of 1 corresponds to perfect electron localization (as in a core shell or a lone pair), and a value of 0.5 represents a uniform electron gas-like environment. arizona.edu

For this compound, an ELF analysis would reveal distinct basins of high localization. These would correspond to:

The core electrons of the carbon, nitrogen, and oxygen atoms.

The covalent bonds (C-C, C-H, C-N, C-O, O-H).

The lone pair electrons on the nitrogen and oxygen atoms.

This analysis provides a faithful representation of the molecule's electronic structure according to classical bonding theories. wikipedia.org

Fukui Functions

Derived from conceptual DFT, Fukui functions are powerful local reactivity descriptors. nih.gov They identify which atoms within a molecule are most susceptible to different types of chemical attack by measuring the change in electron density at a specific point when the total number of electrons in the system changes. nih.govnih.gov

There are three main types of Fukui functions:

f(r)⁺: For nucleophilic attack (electron acceptance). The site with the highest value is the most likely to accept an electron.

f(r)⁻: For electrophilic attack (electron donation). The site with the highest value is the most likely to donate an electron.

f(r)⁰: For radical attack.

By calculating these indices for each atom in this compound, one can quantitatively rank the reactivity of different sites, providing a more detailed picture than MEP maps alone.

Table 5: Definition of Fukui Functions for Site Reactivity

| Fukui Function | Type of Attack | Description |

| f(r)⁺ | Nucleophilic | Identifies the most favorable site for attack by a nucleophile. |

| f(r)⁻ | Electrophilic | Identifies the most favorable site for attack by an electrophile. |

| f(r)⁰ | Radical | Identifies the most favorable site for attack by a radical species. |

Aromaticity Indices (e.g., HOMA)

Aromaticity is a key concept in chemistry that describes the enhanced stability of certain cyclic, planar molecules with delocalized π-electron systems. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometric descriptor that quantifies the degree of aromatic character. nih.gov

The HOMA index is calculated based on the deviation of bond lengths within a ring from an optimal value, which is taken from a reference aromatic molecule (benzene, for which HOMA = 1). nih.gov Values close to 1 indicate a high degree of aromaticity, while values close to or below 0 signify a non-aromatic or anti-aromatic character, respectively. nih.gov

For this compound, the HOMA index can be calculated for both the phenyl and the pyridine rings. This allows for a quantitative assessment of their individual aromatic characters. The analysis can be extended to its different tautomers. For example, theoretical studies on the related 2-hydroxypyridine/2-pyridone system show that while the 2-hydroxypyridine form is aromatic, the 2-pyridone tautomer, with its localized single and double bonds, is considered non-aromatic. wuxibiology.com A similar analysis for this compound would be crucial for understanding the stability and electronic properties of its various potential tautomeric forms.

Table 6: Interpretation of the HOMA Aromaticity Index

| HOMA Value | Interpretation |

| 1 | Fully aromatic (e.g., Benzene) |

| > 0 | Aromatic character |

| ~ 0 | Non-aromatic |

| < 0 | Anti-aromatic character |

Spectroscopic Property Simulations

Computational simulations are a powerful tool for predicting and interpreting the spectroscopic signatures of molecules like this compound. By modeling the interaction of the molecule with electromagnetic radiation, these methods can forecast the outcomes of various spectroscopic experiments.

The electronic transitions of this compound can be effectively modeled using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies, corresponding absorption wavelengths (λ_max), and oscillator strengths (f) of electronic transitions from the ground state to various excited states. For aromatic systems like this, the key transitions are typically π → π* and n → π*.

Theoretical studies on analogous compounds, such as 2-(2′-hydroxyphenyl)imidazo[1,2-a]pyridines and hydroxyphenyl-oxazoles, demonstrate that TD-DFT calculations can accurately predict UV-Visible spectra. nih.govrsc.org These calculations are often performed in both gas phase and in various solvents using models like the Polarizable Continuum Model (PCM) to account for environmental effects on the electronic structure. nih.gov For molecules capable of Excited-State Intramolecular Proton Transfer (ESIPT), such as those with a hydroxyl group ortho to a nitrogen-containing ring, TD-DFT can also model the emission spectra from both the initial (enol) and proton-transferred (keto) tautomers, explaining phenomena like dual emission. rsc.org

Table 1: Illustrative TD-DFT Calculated UV-Vis Absorption Data for a Related Hydroxyphenyl Derivative This table presents example data for a related compound, calculated using the TD-DFT/B3LYP method, to illustrate typical computational outputs.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 3.18 | 390 | 0.55 |

| S₀ → S₂ | 3.54 | 350 | 0.12 |

| S₀ → S₃ | 4.13 | 300 | 0.28 |

Data is hypothetical, based on typical values found in computational studies of similar aromatic compounds.

The vibrational modes of this compound can be simulated using DFT, typically with the B3LYP functional combined with a basis set like 6-311++G(d,p). nih.govnih.gov These calculations yield a set of harmonic vibrational frequencies, which correspond to the fundamental modes of molecular motion (stretching, bending, torsion). The results are used to predict and assign the peaks observed in experimental Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectra. researchgate.netnih.gov

To improve accuracy, calculated frequencies are often scaled using a scaling factor to correct for anharmonicity and limitations in the theoretical model. nih.gov A detailed assignment of each vibrational mode is achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of each internal coordinate to a specific normal mode. researchgate.net For example, in a related compound, 3-bromo-2-hydroxypyridine, DFT calculations were used to assign the characteristic O-H and N-H stretching frequencies, which are sensitive to hydrogen bonding. nih.gov

Table 2: Example of Calculated vs. Experimental Vibrational Frequencies for a Substituted Pyridine This table shows a comparison of theoretical (scaled DFT) and experimental vibrational frequencies for key functional groups in a molecule like 3-bromo-2-hydroxypyridine to demonstrate the accuracy of the method. nih.gov

| Vibrational Mode | Calculated Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment (PED %) |

| O-H Stretch | 3450 | 3445 | ν(O-H) (98%) |

| C-H Stretch (Aromatic) | 3080 | 3075 | ν(C-H) (95%) |

| C=N Ring Stretch | 1610 | 1605 | ν(C=N), ν(C=C) (60%) |

| C-O Stretch | 1255 | 1250 | ν(C-O), δ(C-H) (55%) |

Data adapted from findings for 3-bromo-2-hydroxypyridine. nih.gov

Theoretical calculations are a valuable aid in the assignment of ¹H and ¹³C NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method, implemented within a DFT framework, is the standard for predicting NMR chemical shifts. researchgate.netnih.gov The calculations provide theoretical shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).

Studies on a wide range of organic molecules, including those with pyridine and phenol (B47542) moieties, have shown that DFT calculations can reproduce experimental chemical shifts with high accuracy, often with a root mean square error (RMSE) of less than 0.1 ppm for ¹H and a few ppm for ¹³C. nih.govnanobioletters.com These predictions are crucial for distinguishing between isomers, identifying tautomeric forms, and understanding the electronic effects of different functional groups on the local magnetic environment of each nucleus. researchgate.netnih.gov

Table 3: Representative Calculated ¹³C NMR Chemical Shifts (GIAO-DFT) This table provides an example of calculated ¹³C NMR chemical shifts for the pyridine and phenol rings of a model hydroxyphenyl-pyridine system.

| Atom | Calculated Chemical Shift (ppm) |

| C (Phenol, C-OH) | 155.2 |

| C (Pyridine, C-OH) | 160.5 |

| C (Pyridine, C-N) | 148.1 |